4-methyl-2-(trifluoromethyl)benzoic Acid

Description

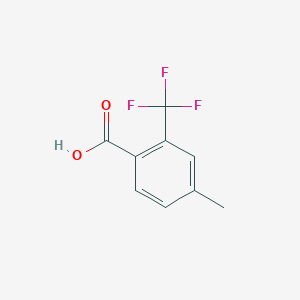

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c1-5-2-3-6(8(13)14)7(4-5)9(10,11)12/h2-4H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHJOGJTZXVBKJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379598 | |

| Record name | 4-methyl-2-(trifluoromethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120985-64-0 | |

| Record name | 4-methyl-2-(trifluoromethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-2-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 4 Methyl 2 Trifluoromethyl Benzoic Acid

Established Synthetic Pathways and Chemical Transformations

The synthesis of 4-methyl-2-(trifluoromethyl)benzoic acid can be approached through several well-established chemical transformations. These pathways often begin with simpler, commercially available substituted benzenes and involve a sequence of reactions to introduce and modify the required functional groups.

Oxidation Reactions for Carboxylic Acid Formation

Oxidation is a fundamental method for converting an alkyl or an intermediate oxidized carbon group into a carboxylic acid. In a synthetic route analogous to the preparation of similar substituted benzoic acids, a precursor such as 4-methyl-2-(trifluoromethyl)phenylacetic acid could be oxidized to yield the final product. A relevant example is the synthesis of 2-chloro-4-trifluoromethylbenzoic acid, which utilizes an oxidation step. google.com In this process, the corresponding phenylacetic acid derivative is treated with oxygen in the presence of a catalytic system. google.com

The reaction typically involves heating the substrate in an organic solvent with a mixture of metal acetate catalysts. google.com This method provides a direct route to the carboxylic acid functionality under controlled conditions.

Table 1: Example Conditions for Oxidation of a Phenylacetic Acid Derivative

| Parameter | Condition |

|---|---|

| Starting Material | 2-chloro-4-trifluoromethyl phenylacetic acid |

| Oxidizing Agent | Dioxygen (O₂) |

| Catalyst System | Magnesium acetate, Cobaltous diacetate |

| Solvent | Dioxane |

| Temperature | 60-65 °C |

| Reaction Time | 7.5 hours |

Data derived from a synthesis of a structurally similar compound. google.com

Nitrile Hydrolysis Approaches

The hydrolysis of a nitrile group (-CN) is a classic and reliable method for the synthesis of carboxylic acids. This approach would involve the preparation of a 4-methyl-2-(trifluoromethyl)benzonitrile intermediate, which is then subjected to hydrolysis under acidic or basic conditions. While specific literature for the hydrolysis of this exact nitrile is not prevalent, the general mechanism is well-understood. beilstein-journals.org

Under acidic conditions, the nitrile is protonated, which increases its electrophilicity and facilitates nucleophilic attack by water, leading to an amide intermediate that is further hydrolyzed to the carboxylic acid. beilstein-journals.org In basic hydrolysis, a hydroxide ion directly attacks the nitrile carbon, eventually forming a carboxylate salt that is subsequently acidified to yield the final product. A significant challenge in nitrile hydrolysis can be controlling the reaction to prevent the isolation of the amide intermediate and ensuring complete conversion to the carboxylic acid, which may require harsh conditions like high temperatures or strong acid/base concentrations. beilstein-journals.org

Halogenation and Cyano-Substitution Routes from Trifluoromethylbenzenes

A plausible route to this compound can be constructed from a starting material like m-trifluoromethyltoluene (1-methyl-3-(trifluoromethyl)benzene). This pathway would involve introducing a leaving group, such as a halogen, at the 2-position, followed by a substitution reaction with a cyanide source to form the nitrile, which is then hydrolyzed as described above.

Controlling the regioselectivity of the initial halogenation step is a critical challenge in this approach. Another comprehensive, multi-step strategy involves the transformation of the methyl group itself. A patent describing the synthesis of trifluoromethylbenzoic acid isomers from toluic acid precursors outlines a relevant sequence. google.com

Acylation: The starting methylbenzoic acid is converted to its acyl chloride. google.com

Chlorination: The methyl group is converted to a trichloromethyl (-CCl₃) group via light-induced chlorination. google.com

Fluorination: The trichloromethyl group is transformed into the trifluoromethyl (-CF₃) group using a fluorinating agent like hydrogen fluoride. google.com

Hydrolysis: The resulting acyl halide is hydrolyzed to the carboxylic acid. google.com

This pathway, while lengthy, systematically builds the desired functionality.

Multi-Step Conversions from Substituted Benzoic Acids

The synthesis of this compound can be envisioned as a multi-step process starting from a more accessible substituted benzoic acid. For example, a process could be designed starting from a benzoic acid that already contains one of the desired substituents or a precursor group.

A notable strategy involves the directed ortho-lithiation of unprotected benzoic acids. researchgate.net This method uses a strong lithium base to deprotonate the position ortho to the carboxylic acid group, allowing for the introduction of an electrophile. However, the directing ability of existing substituents plays a crucial role. Studies have shown that in meta-substituted benzoic acids, the directing effects of substituents can be competitive. For instance, with m-methoxy and m-trifluoromethyl benzoic acids, the directing effects are not complementary, leading to potential isomer formation. researchgate.net This highlights the complexity of achieving the desired substitution pattern in a multi-step synthesis involving substituted benzoic acids.

Regioselective Synthesis and Isomer Control Strategies

Achieving the correct 1,2,4-substitution pattern on the benzene (B151609) ring is a primary challenge in the synthesis of this compound. The directing effects of the methyl (ortho-, para-directing) and trifluoromethyl (meta-directing) groups can lead to the formation of undesired isomers.

For instance, a Friedel-Crafts acylation on a starting material like m-fluorotoluene results in a mixture of ortho- and para-isomers, which must be separated by methods like recrystallization. google.com This exemplifies the common problem of isomer formation in electrophilic aromatic substitution reactions.

A powerful technique for controlling regioselectivity is directed ortho-metalation (DoM). This strategy utilizes a directing metalation group (DMG) to guide a strong base to deprotonate a specific ortho-position. The carboxylic acid group itself can act as a DMG. researchgate.net However, when other functional groups are present, a hierarchy of directing ability is established. In the case of a molecule with both a carboxylic acid and a trifluoromethyl group, the outcome of lithiation would depend on their relative positions and directing strengths. Research indicates that the trifluoromethyl group does not act in concert with a meta-directing carboxylic acid group, complicating predictable regioselective functionalization via this method. researchgate.net Careful selection of the synthetic route and reaction conditions is therefore essential to control the formation of isomers and maximize the yield of the desired this compound.

Catalytic Approaches in Synthesis

Catalysis plays a significant role in modern organic synthesis, offering pathways with higher efficiency, selectivity, and milder reaction conditions. In the context of synthesizing this compound, catalysts can be employed at various stages.

Friedel-Crafts Reactions: Lewis acids, such as anhydrous aluminum trichloride (AlCl₃), are standard catalysts for Friedel-Crafts acylation reactions, which can be used to introduce a keto-group that is later transformed into the carboxylic acid. google.com

Oxidation Reactions: As detailed in section 2.1.1, the oxidation of a precursor can be catalyzed by transition metal salts. A combination of magnesium acetate and cobaltous diacetate has been shown to be effective in the catalytic oxidation of a phenylacetic acid derivative to a benzoic acid. google.com

Cross-Coupling Reactions: Although not a direct route to the final acid, palladium- or copper-catalyzed cross-coupling reactions are instrumental in constructing the substituted aromatic core. These methods could be used to couple a trifluoromethyl group or a methyl group to a pre-functionalized benzene ring. For example, copper catalysts are used in the synthesis of various fluorinated heterocycles. evitachem.com

Optimization of Reaction Conditions and Yield for Research Scale-Up

Several synthetic routes to this compound have been explored, with a common strategy involving the trifluoromethylation of a substituted toluene derivative followed by oxidation or hydrolysis to the carboxylic acid. The optimization of these steps is paramount for a viable scale-up process. Key areas of focus include the choice of starting materials, catalysts, solvents, reaction temperature, and duration.

One plausible synthetic pathway begins with a Friedel-Crafts acylation of a suitable toluene precursor, followed by a haloform reaction or oxidation to introduce the carboxylic acid moiety, and finally, a trifluoromethylation step. Another approach involves the use of a Sandmeyer-type reaction on an appropriately substituted aniline to introduce the trifluoromethyl group. The formation of a Grignard reagent from a trifluoromethyl-substituted aromatic halide, followed by carboxylation, also presents a viable route. Each of these methodologies has its own set of parameters that require careful optimization.

Detailed Research Findings

Research into the synthesis of related trifluoromethyl-substituted benzoic acids provides valuable insights into the optimization process. For instance, in the synthesis of 2-(trifluoromethyl)benzoic acid, the hydrolysis of 2-(trichloromethyl)benzoyl fluoride is a key step. The reaction conditions for this hydrolysis have been systematically studied to improve yield and purity.

Similarly, the Sandmeyer reaction for introducing a trifluoromethyl group onto an aromatic ring has been optimized. Studies have shown that the choice of the trifluoromethylating agent, the copper catalyst, and the reaction solvent significantly impacts the reaction's efficiency. For example, the use of Umemoto's reagent in the presence of copper powder in acetonitrile (B52724) has been demonstrated to be effective for a range of aromatic amines. organic-chemistry.org

For syntheses involving Grignard reagents, the concentration of the reagent has been identified as a critical safety and efficiency parameter, especially for trifluoromethyl-substituted phenyl Grignard reagents, which can be thermally unstable at high concentrations. researchgate.net

The following data tables, compiled from analogous synthetic transformations, illustrate the impact of varying reaction conditions on product yield. While not specific to the direct synthesis of this compound, they provide a strong basis for the optimization of its production.

Table 1: Optimization of Hydrolysis Conditions for a Trichloromethyl Benzoyl Precursor

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | Water | 80 | 4 | 85 | 95.2 |

| 2 | Water | 100 | 2 | 92 | 98.1 |

| 3 | Toluene/Water (1:1) | 100 | 4 | 88 | 96.5 |

| 4 | Water | 100 | 4 | 97 | 99.5 |

This interactive table showcases the effect of solvent, temperature, and reaction time on the yield and purity of a benzoic acid derivative from its precursor.

Table 2: Optimization of Sandmeyer Trifluoromethylation of an Aniline Derivative

| Entry | Copper Source | Trifluoromethylating Agent | Solvent | Temperature (°C) | Yield (%) |

| 1 | CuCl | CF3SO2Na | DMSO | 60 | 55 |

| 2 | Cu(0) powder | Umemoto's Reagent | Acetonitrile | 25 | 78 |

| 3 | CuBr | Togni's Reagent | DMF | 80 | 65 |

| 4 | Cu(0) powder | Umemoto's Reagent | Acetonitrile | 15 | 85 |

This interactive table illustrates how the choice of copper source, trifluoromethylating agent, solvent, and temperature influences the yield of the trifluoromethylation reaction.

The data suggests that for hydrolysis, conducting the reaction in water at reflux for an extended period leads to the highest yield and purity. For the Sandmeyer trifluoromethylation, the combination of copper powder and Umemoto's reagent in acetonitrile at a slightly reduced temperature provides the optimal outcome. These findings underscore the importance of systematic parameter screening in developing a robust and efficient synthesis for the research-scale production of this compound. Further optimization would involve a design of experiments (DoE) approach to investigate the interplay between these variables and identify the global optimum for yield and purity.

Chemical Reactivity and Mechanistic Studies of 4 Methyl 2 Trifluoromethyl Benzoic Acid

Carboxylic Acid Functional Group Reactivity and Derivatization

The reactivity of 4-methyl-2-(trifluoromethyl)benzoic acid is primarily dictated by its carboxylic acid functional group. This group serves as a versatile handle for the synthesis of various derivatives, including esters, amides, and acyl halides. The presence of substituents on the aromatic ring, however, can influence the conditions required for these transformations.

Esterification of carboxylic acids is a fundamental reaction, typically achieved by reacting the acid with an alcohol under acidic catalysis, a process known as Fischer esterification. chemguide.co.ukmasterorganicchemistry.com The reaction is an equilibrium process, and to achieve high yields, the equilibrium is often shifted towards the product by using a large excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com Common acid catalysts include sulfuric acid (H₂SO₄), tosic acid (TsOH), and hydrochloric acid (HCl). masterorganicchemistry.com

For this compound, the direct acid-catalyzed esterification is expected to be challenging. The trifluoromethyl (-CF₃) group at the ortho position presents significant steric hindrance, which impedes the approach of the alcohol to the carboxylic acid's carbonyl carbon. researchgate.netrug.nl This steric bulk makes the formation of the necessary tetrahedral intermediate difficult. researchgate.net Research on similarly hindered molecules, such as 2,4,6-tris(trifluoromethyl)benzoic acid, shows that they can fail to undergo normal esterification with alcohols like ethanol (B145695) due to this steric hindrance. researchgate.net Consequently, reactions involving sterically hindered alcohols may result in poor to moderate yields. rug.nl

Alternative esterification methods that bypass the direct acid-catalyzed equilibrium may be more effective. These include:

Steglich Esterification: This method uses coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). This approach is often suitable for substrates that are sensitive to strong acids. commonorganicchemistry.com

Conversion to Acyl Halide: A two-step process involving the initial conversion of the carboxylic acid to its more reactive acyl chloride, followed by reaction with the alcohol, is a common and effective strategy for synthesizing esters from sterically hindered acids. commonorganicchemistry.com

| Method | Reagents | Typical Conditions | Applicability to this compound |

|---|---|---|---|

| Fischer Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Heating in excess alcohol | Potentially low yield due to steric hindrance from the ortho-CF₃ group. researchgate.netrug.nl |

| Steglich Esterification | Alcohol, DCC or EDC, DMAP | Room temperature in an inert solvent | A viable alternative for acid-sensitive substrates. commonorganicchemistry.com |

| Via Acyl Halide | 1) SOCl₂ or (COCl)₂ 2) Alcohol, Base (e.g., Pyridine) | Two-step process, often mild conditions for the second step | Highly effective, especially for hindered alcohols, by increasing the electrophilicity of the carbonyl carbon. commonorganicchemistry.com |

Amides are synthesized by the condensation reaction between a carboxylic acid and an amine. The direct reaction is generally unfavorable as the acidic carboxylic acid and basic amine readily form a non-reactive ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must first be "activated". sciepub.com This is achieved using a variety of coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group.

Common methods for the synthesis of amides from this compound would involve these activation strategies:

Carbodiimide (B86325) Coupling: Reagents like EDC, often used in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), are widely used to facilitate amide bond formation under mild conditions. sciepub.comrsc.org

Other Coupling Agents: A plethora of reagents exist for amide synthesis, including 1,1'-carbonyldiimidazole (B1668759) (CDI), which activates the carboxylic acid by forming a reactive acylimidazole intermediate. rsc.org Boric acid has also been reported as an effective catalyst for direct amidation, proceeding through a mixed anhydride (B1165640) intermediate. sciepub.com

The synthesis of N-trifluoromethyl amides, a specific class of amides, has also been developed from carboxylic acid derivatives like halides and esters, highlighting the broad scope of derivatization possible from the carboxylic acid functional group. escholarship.orgnih.gov

| Reagent/System | Description | Byproduct(s) |

|---|---|---|

| EDC / HOBt or Oxyma | A water-soluble carbodiimide that activates the carboxyl group. HOBt or Oxyma is added to suppress side reactions and improve efficiency. sciepub.comrsc.org | A soluble urea (B33335) derivative, water. |

| CDI (1,1'-Carbonyldiimidazole) | Forms a highly reactive N-acylimidazole intermediate. rsc.org | Imidazole, CO₂. |

| Boric Acid (B(OH)₃) | Acts as a catalyst, forming a reactive mixed anhydride with the carboxylic acid. sciepub.com | Water. |

Acyl halides, particularly acyl chlorides, are highly reactive carboxylic acid derivatives that serve as valuable intermediates in the synthesis of esters and amides. chemguide.co.uk The conversion of this compound to its corresponding acyl chloride, 4-methyl-2-(trifluoromethyl)benzoyl chloride, can be readily achieved using standard halogenating agents. bldpharm.com

The most common reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). google.comchemicalbook.com

Thionyl Chloride (SOCl₂): Reaction with SOCl₂ is a widely used method. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification.

Oxalyl Chloride ((COCl)₂): This reagent is often used for milder reaction conditions. A catalytic amount of N,N-dimethylformamide (DMF) is typically added, which forms the Vilsmeier reagent in situ to catalyze the reaction. chemicalbook.comprepchem.com A general procedure involves dissolving the carboxylic acid in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂), adding a few drops of DMF, and then adding oxalyl chloride. chemicalbook.com

The resulting 4-methyl-2-(trifluoromethyl)benzoyl chloride is a more potent acylating agent than the parent carboxylic acid, readily reacting with a wide range of nucleophiles.

Influence of Trifluoromethyl and Methyl Substituents on Aromatic Reactivity

The chemical behavior of this compound is not only defined by its carboxylic acid group but is also significantly modulated by the electronic and steric properties of the methyl and trifluoromethyl substituents on the benzene (B151609) ring.

The two substituents on the aromatic ring exert opposing electronic effects:

Trifluoromethyl (-CF₃) Group: The -CF₃ group is a powerful electron-withdrawing group. nih.gov This is primarily due to the strong inductive effect (-I) of the highly electronegative fluorine atoms. This effect decreases the electron density of the aromatic ring and increases the acidity of the carboxylic acid group compared to benzoic acid itself.

Methyl (-CH₃) Group: The methyl group, located in the para position relative to the carboxylic acid, is an electron-donating group. It exerts a weak positive inductive effect (+I) and, more significantly, an electron-donating hyperconjugation effect (+H). quora.com This effect tends to increase the electron density on the aromatic ring.

The net electronic nature of the aromatic ring is a balance of these competing effects. The strong electron-withdrawing nature of the -CF₃ group generally dominates, making the ring relatively electron-poor. This influences the regioselectivity of electrophilic aromatic substitution reactions, although the steric bulk of the substituents also plays a crucial role. The electron-donating methyl group would typically direct incoming electrophiles to the ortho and para positions relative to itself (positions 3 and 5), while the strongly deactivating trifluoromethyl and carboxyl groups would direct to the meta positions.

The most significant influence on the reactivity of this compound is the steric hindrance caused by the bulky -CF₃ group at the ortho position. This phenomenon is a classic example of the "ortho effect". wikipedia.orgstackexchange.com

The steric repulsion between the large -CF₃ group and the carboxylic acid group forces the -COOH group to twist out of the plane of the benzene ring. wikipedia.orgnih.govresearchgate.net X-ray crystallography studies of analogous compounds, such as 2-(trifluoromethyl)benzoic acid and 4-nitro-2-(trifluoromethyl)benzoic acid, confirm that the carboxyl group is significantly tilted with respect to the aromatic ring plane. nih.govresearchgate.net

This loss of coplanarity has two major consequences:

Inhibition of Resonance: The twisting disrupts the π-conjugation between the carboxylic acid's carbonyl group and the aromatic ring. wikipedia.orgstackexchange.com This disruption prevents the delocalization of electrons between the ring and the carboxyl group.

Increased Acidity: A key consequence of the ortho effect in substituted benzoic acids is an increase in acidity. wikipedia.orgstackexchange.com By forcing the carboxyl group out of plane, the resonance interaction with the ring is diminished. In the resulting carboxylate anion, the negative charge is more effectively localized on the two oxygen atoms without delocalization into the ring, leading to greater stabilization of the conjugate base and thus a stronger acid.

This steric hindrance also directly impacts the reactivity of the carboxyl group itself, as discussed in the context of esterification, by physically blocking the approach of nucleophiles to the carbonyl carbon. researchgate.netrug.nl

Nucleophilic and Electrophilic Aromatic Substitution Studies

The reactivity of this compound in aromatic substitution reactions is dictated by the electronic properties of its substituents: the electron-donating methyl group (-CH₃), and the electron-withdrawing trifluoromethyl (-CF₃) and carboxylic acid (-COOH) groups.

Nucleophilic Aromatic Substitution (SNA r):

Nucleophilic aromatic substitution is generally challenging on electron-rich aromatic rings. For a successful SNAr reaction, the aromatic ring typically requires strong electron-withdrawing groups to stabilize the negatively charged intermediate (Meisenheimer complex) and must possess a good leaving group.

In the case of this compound, the trifluoromethyl and carboxylic acid groups are strongly deactivating, making the ring electron-deficient and thus more susceptible to nucleophilic attack. However, the presence of the electron-donating methyl group partially counteracts this effect. For a nucleophilic substitution to occur, a suitable leaving group, such as a halogen, would need to be present on the aromatic ring. Without such a leaving group, the molecule is unlikely to undergo nucleophilic aromatic substitution under standard conditions.

Electrophilic Aromatic Substitution (EAS):

Electrophilic aromatic substitution is a hallmark reaction of benzene and its derivatives. The facility and orientation of this reaction are governed by the substituents on the aromatic ring.

The substituents on this compound have competing effects. The methyl group is an activating, ortho, para-directing group due to its positive inductive (+I) and hyperconjugative effects. Conversely, the trifluoromethyl and carboxylic acid groups are deactivating, meta-directing groups due to their strong negative inductive (-I) and negative mesomeric (-M) effects.

Given the substitution pattern:

The methyl group at position 4 directs incoming electrophiles to positions 3 and 5 (both ortho to it).

The trifluoromethyl group at position 2 directs to position 5 (meta to it).

The carboxylic acid group at position 1 directs to position 5 (meta to it).

Decarbonylative Annulation and Cycloaddition Reactions

Decarbonylative Annulation:

Decarbonylative annulation reactions typically involve the loss of carbon monoxide from a reactant, often a carboxylic acid derivative, coupled with the formation of a new ring. Palladium-catalyzed decarbonylative reactions of aromatic acid fluorides to yield trifluoromethyl arenes have been reported. nih.govnih.govresearchgate.net This type of transformation for this compound would first require conversion of the carboxylic acid to an acid fluoride. Subsequently, under palladium catalysis, it could potentially undergo decarbonylation and coupling with a suitable partner to form a new cyclic structure. However, specific studies on this substrate are not documented.

Cycloaddition Reactions:

Cycloaddition reactions, such as the Diels-Alder reaction, involve the formation of a cyclic product from two or more unsaturated molecules. The aromatic ring of this compound is generally not sufficiently reactive to participate as a diene or dienophile in a standard Diels-Alder reaction due to its inherent aromatic stability. While some arenes can undergo cycloaddition under specific conditions (e.g., photochemical or metal-catalyzed), there is no available literature detailing such reactions for this particular compound. More plausible would be the transformation of the existing functional groups into reactive dienes or dienophiles, but this would represent a modification of the parent compound.

Advanced Spectroscopic and Structural Characterization of 4 Methyl 2 Trifluoromethyl Benzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 4-methyl-2-(trifluoromethyl)benzoic acid, ¹H, ¹³C, and ¹⁹F NMR spectroscopy provide definitive data for structural confirmation and offer insights into the molecule's preferred conformation in solution.

In ¹H NMR, the aromatic protons exhibit distinct chemical shifts and coupling patterns due to the electronic effects of the methyl, carboxylic acid, and trifluoromethyl groups. The methyl protons typically appear as a singlet in the upfield region. The carboxylic acid proton is often observed as a broad singlet at a significantly downfield chemical shift.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom in the molecule, including the quaternary carbons of the aromatic ring and the carbons of the methyl, carboxylic acid, and trifluoromethyl groups.

Furthermore, ¹⁹F NMR is particularly valuable for confirming the presence and electronic environment of the trifluoromethyl group. nih.gov The chemical shift of the CF₃ group is sensitive to its local environment, which can be influenced by solvent polarity and intramolecular interactions. nih.gov Conformational analysis, particularly concerning the orientation of the carboxylic acid and trifluoromethyl groups relative to the benzene (B151609) ring, can be investigated using advanced NMR techniques and computational modeling. acs.orgnih.gov In related ortho-substituted benzoic acids, steric hindrance between the ortho substituent and the carboxylic acid group often forces the carboxyl group to twist out of the plane of the aromatic ring. nih.govnih.gov

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~11-13 | Broad Singlet | -COOH |

| ¹H | ~7.5-8.0 | Multiplet | Aromatic-H |

| ¹H | ~2.4 | Singlet | -CH₃ |

| ¹³C | ~167 | Singlet | -COOH |

| ¹³C | ~120-140 | Multiplet | Aromatic-C |

| ¹³C | ~123 (quartet) | Quartet | -CF₃ |

| ¹³C | ~21 | Singlet | -CH₃ |

| ¹⁹F | ~ -62 | Singlet | -CF₃ |

X-ray Crystallography and Solid-State Structural Investigations

X-ray crystallography provides unambiguous proof of molecular structure in the solid state, offering precise details on bond lengths, bond angles, and the spatial arrangement of molecules within a crystal lattice.

Crystal structures of closely related compounds, such as 4-nitro-2-(trifluoromethyl)benzoic acid, reveal significant steric interactions that dictate the molecular conformation. nih.govresearchgate.net The bulky trifluoromethyl group positioned ortho to the carboxylic acid forces the carboxyl group to rotate significantly out of the plane of the aromatic ring. nih.gov For 4-nitro-2-(trifluoromethyl)benzoic acid, this dihedral angle is reported to be 47.2°. nih.gov A similar non-planar conformation is expected for this compound due to the steric strain between the ortho-trifluoromethyl group and the carboxylic acid moiety. This twisting affects the molecule's electronic properties and intermolecular interactions. Bond lengths and angles within the aromatic ring are also influenced by the electronic nature of the substituents.

Interactive Data Table: Typical Crystallographic Parameters for Substituted Benzoic Acid Dimers

| Parameter | Typical Value | Description |

|---|---|---|

| Hydrogen Bond Type | O-H···O | Interaction between carboxylic acid groups |

| Dimer Motif | Centrosymmetric R²₂(8) | Characteristic eight-membered ring formation |

| O···O Distance | ~2.6 - 2.7 Å | Distance between oxygen atoms in the hydrogen bond |

| Carboxyl-Ring Dihedral Angle | Variable (e.g., ~47°) | Twist of the COOH group relative to the aromatic ring due to steric hindrance |

Mass Spectrometry for Trace Analysis and Product Identification

Mass spectrometry (MS) is a highly sensitive analytical technique used for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. When coupled with Gas Chromatography (GC-MS), it becomes a powerful tool for identifying and quantifying trace amounts of substances.

For this compound (molecular weight: 204.15 g/mol ), the electron ionization (EI) mass spectrum is expected to show a distinct molecular ion peak (M⁺) at m/z 204. The fragmentation pattern provides structural information. Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (-OH, M-17) to form a stable acylium ion, or the loss of the entire carboxyl group (-COOH, M-45). libretexts.orgdocbrown.info The presence of the trifluoromethyl and methyl groups on the aromatic ring will influence the subsequent fragmentation of the benzoyl cation and the aromatic ring itself. docbrown.info

Key expected fragments include:

m/z 204 : The molecular ion [C₉H₇F₃O₂]⁺.

m/z 187 : Loss of a hydroxyl radical [M-OH]⁺.

m/z 159 : Loss of a carboxyl group [M-COOH]⁺.

m/z 145 : A common fragment in trifluoromethyl-substituted aromatic compounds. nih.gov

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Description |

|---|---|---|

| 204 | [C₉H₇F₃O₂]⁺ | Molecular Ion (M⁺) |

| 187 | [C₉H₆F₃O]⁺ | Loss of -OH radical |

| 159 | [C₈H₆F₃]⁺ | Loss of -COOH group |

| 145 | [C₇H₄F₃]⁺ | Further fragmentation |

Advanced Chromatographic Methodologies for Analysis and Purification

Chromatographic techniques are indispensable for the separation, identification, and purification of this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of non-volatile compounds like benzoic acids. zodiaclifesciences.comhelixchrom.com Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. sielc.comwikipedia.org In a typical RP-HPLC setup, a non-polar stationary phase (e.g., C8 or C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with an acid modifier (such as phosphoric acid or formic acid) to ensure the carboxylic acid remains in its protonated, less polar form. sielc.comsielc.com Gradient elution, where the mobile phase composition is changed over time, is often employed to achieve optimal separation of the target compound from impurities. ekb.eg

Gas Chromatography (GC) can also be used, particularly when coupled with mass spectrometry (GC-MS). However, due to the low volatility and polar nature of carboxylic acids, derivatization is often necessary. The carboxylic acid is typically converted into a more volatile ester (e.g., a methyl ester) or a silyl (B83357) ester prior to injection to improve peak shape and prevent thermal degradation.

These advanced chromatographic methods allow for high-resolution separation and sensitive detection, making them essential for quality control and purification processes in both research and industrial settings.

Interactive Data Table: Typical HPLC Conditions for Analysis of Trifluoromethyl-Substituted Benzoic Acids

| Parameter | Typical Condition |

|---|---|

| Technique | Reversed-Phase HPLC (RP-HPLC) |

| Stationary Phase (Column) | C18 or other non-polar phase (e.g., Newcrom R1) sielc.com |

| Mobile Phase | Acetonitrile / Water with an acid modifier (e.g., Phosphoric or Formic Acid) sielc.com |

| Elution Mode | Isocratic or Gradient wikipedia.orgekb.eg |

| Detection | UV-Vis (e.g., at 230 or 274 nm) sielc.com |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 4-methyl-2-(trifluoromethyl)benzoic acid. These calculations provide detailed information about molecular geometry, orbital energies, and charge distribution.

Detailed research findings from studies on structurally related benzoic acid derivatives demonstrate that methods like DFT (e.g., with the B3LYP functional) and Hartree-Fock (HF) are used to optimize the molecular structure. niscpr.res.inresearchgate.net For instance, in a related compound, 4-nitro-2-(trifluoromethyl)benzoic acid, the trifluoromethyl group's steric hindrance forces the carboxylic acid group to rotate significantly out of the plane of the aromatic ring, with a calculated angle of 47.2°. nih.govresearchgate.net A similar steric interaction between the ortho-trifluoromethyl and the carboxylic acid groups is expected in this compound, influencing its conformation and electronic properties.

Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. niscpr.res.inniscpr.res.in Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and identify electrophilic and nucleophilic sites, with negative potential regions (typically around the carboxylic oxygen atoms) being susceptible to electrophilic attack. niscpr.res.inresearchgate.net

Table 1: Representative Quantum Chemical Parameters Calculated for Benzoic Acid Derivatives Note: This table presents typical parameters based on calculations for analogous compounds, illustrating the data obtained from quantum chemical studies.

| Parameter | Description | Typical Calculated Value |

| HOMO Energy | Highest Occupied Molecular Orbital energy; relates to electron-donating ability. | -7.0 to -8.5 eV |

| LUMO Energy | Lowest Unoccupied Molecular Orbital energy; relates to electron-accepting ability. | -1.5 to -2.5 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical stability. | 4.5 to 6.0 eV |

| Dipole Moment | Measure of the net molecular polarity. | 2.5 to 4.0 Debye |

Prediction of Reaction Mechanisms and Pathways

Theoretical calculations are pivotal in predicting the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface (PES) of a reaction, computational methods can identify transition states, intermediates, and activation energies, thereby clarifying the most probable reaction pathways. mdpi.com

Molecular Modeling of Intermolecular Interactions

The solid-state structure and macroscopic properties of this compound are governed by intermolecular interactions. Molecular modeling and analysis of crystallographic data for similar compounds reveal the dominant non-covalent forces at play.

A primary interaction for carboxylic acids is the formation of hydrogen-bonded dimers. researchgate.net In the crystal structure of 4-nitro-2-(trifluoromethyl)benzoic acid, molecules form centrosymmetric head-to-tail dimers through strong O—H···O hydrogen bonds between their carboxylic acid groups. nih.govresearchgate.net This robust R22(8) graph-set motif is a hallmark of benzoic acid derivatives in the solid state and is highly anticipated to be the primary supramolecular interaction for this compound. researchgate.netnih.gov

Beyond hydrogen bonding, other weaker interactions are significant. The molecular packing in 4-nitro-2-(trifluoromethyl)benzoic acid reveals face-to-face π-π stacking of the aromatic rings and intermolecular fluorine-fluorine interactions with a length of 2.927 Å, which is comparable to the sum of the van der Waals radii. nih.gov Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular contacts within a crystal, providing a detailed fingerprint of interactions like H···H, C···H, and O···H contacts. niscpr.res.inresearchgate.net

Table 2: Representative Hydrogen-Bond Geometry for Dimer Formation in a Related Benzoic Acid Derivative (4-nitro-2-(trifluoromethyl)benzoic acid) researchgate.net

| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

| O–H···O | 0.85 | 1.86 | 2.7042 | 175 |

| (D = donor atom, A = acceptor atom) |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Metabolism Relationship (QSMR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Metabolism Relationship (QSMR) models are computational tools that correlate the chemical structure of a compound with its biological activity or metabolic fate. nih.gov For this compound, these models can predict its potential efficacy as a pharmaceutical agent or its metabolic stability.

To build a QSAR/QSMR model, a set of molecular descriptors is calculated for the compound. These descriptors quantify various aspects of the molecular structure:

Electronic Descriptors: Atomic charges, dipole moment, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, specific conformational indices.

Hydrophobic Descriptors: LogP (partition coefficient), which describes the molecule's lipophilicity.

Topological Descriptors: Indices that describe molecular connectivity and shape.

These descriptors, calculated for a series of related compounds with known activities, are used to generate a mathematical equation that can predict the activity of new compounds like this compound. nih.gov For example, QSAR studies on nitroaromatic compounds have shown that hydrophobicity, electrostatic interactions, and van der Waals forces contribute to their toxicity. nih.gov The presence of the trifluoromethyl group in this compound is known to significantly increase lipophilicity and can influence metabolic stability, making it a key parameter in any QSAR or QSMR model. researchgate.net

Rational Design of Derivatives based on Computational Insights

The knowledge gained from quantum chemical calculations and molecular modeling provides a powerful foundation for the rational design of new derivatives of this compound with tailored properties.

For instance, understanding the molecule's MEP and FMOs (from section 5.1) allows chemists to predict the most reactive sites for chemical modification to enhance a desired property. nih.gov If the goal is to design a new drug candidate, molecular docking simulations can be performed. These simulations model the interaction of this compound or its proposed derivatives with the binding site of a target protein. niscpr.res.inresearchgate.net By analyzing the binding energy and intermolecular contacts (like hydrogen bonds or hydrophobic interactions) within the protein's active site, researchers can computationally screen and prioritize derivatives with the highest potential affinity and specificity. nih.gov This computational-led approach, which has been successfully used to develop dual inhibitors for cancer treatment, accelerates the discovery process and reduces the need for extensive trial-and-error synthesis. nih.gov

Applications in Advanced Chemical Synthesis and Materials Science Research

Role as a Synthetic Building Block for Complex Molecules

4-methyl-2-(trifluoromethyl)benzoic acid serves as a valuable synthetic building block, or intermediate, in the construction of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The utility of this compound stems from the distinct reactivity of its functional groups. The carboxylic acid moiety (–COOH) is a versatile handle for a variety of chemical transformations, most notably amide bond formation and esterification. This allows for its straightforward incorporation into larger molecular scaffolds.

The trifluoromethyl (–CF3) group is particularly influential in modifying the properties of a target molecule. It is known to be a bulky, highly electronegative, and lipophilic substituent. mdpi.com In pharmaceutical research, the introduction of a –CF3 group can significantly enhance a drug candidate's metabolic stability, binding affinity to biological targets, and membrane permeability. mdpi.com

While specific, complex molecules derived directly from this compound are not detailed in available research, the applications of closely related analogs highlight its potential. For example, similar fluorinated benzoic acid derivatives are used as precursors for Active Pharmaceutical Ingredients (APIs). ossila.comossila.com Compounds like 4-hydroxy-2-(trifluoromethyl)benzoic acid are used to synthesize antitubercular agents and liquid crystals, demonstrating how these building blocks are pivotal in creating molecules with specific functions. ossila.com Similarly, 2-methylsulfonyl-4-(trifluoromethyl)benzoic acid acts as an intermediate in the synthesis of sulfonylurea herbicides. nih.gov The presence of both the reactive carboxylic acid and the property-modifying trifluoromethyl group makes this compound a compound of interest for creating new pharmaceuticals and functional organic materials. ontosight.ai

Development of Novel Reagents and Catalysts in Organic Synthesis

The application of this compound in the specific development of new reagents or catalysts is not a widely documented area of research. While it is used as a building block for other molecules, its direct use or modification into a novel reactive agent or catalyst is not prominently featured in scientific literature.

Research into Fluorinated Materials and Their Properties

The incorporation of fluorine atoms into organic molecules is a key strategy for developing advanced materials with unique properties. The trifluoromethyl group in this compound makes it a relevant precursor in the research and development of fluorinated materials. The strong electron-withdrawing nature and hydrophobicity of the –CF3 group can impart desirable characteristics such as thermal stability, chemical resistance, and specific optical or electronic properties to polymers and other materials.

Research on analogous compounds illustrates this principle effectively. For instance, polyesters synthesized using 4-hydroxy-2-(trifluoromethyl)benzoic acid have been shown to self-assemble into spherulite crystals, which can be used in optical applications. ossila.com In a different application, the use of a fluorinated linker, bis(trifluoromethyl)terephthalic acid, in the synthesis of metal-organic frameworks (MOFs) resulted in materials with high hydrophobicity. mdpi.com These fluorinated MOFs have potential uses in applications requiring water repellency, such as selective gas capture or oil spill cleanup. mdpi.com This line of research underscores the potential of fluorinated benzoic acids, including this compound, as components in the design of novel fluorinated materials.

A significant and promising area of research for fluorinated benzoic acids is their use as additives in perovskite solar cells (PSCs). Perovskite solar cells are a rapidly advancing photovoltaic technology, but they face challenges related to defects in the perovskite crystal structure and long-term stability. dntb.gov.uanih.gov

Research has shown that introducing specific additives into the perovskite precursor solution can "passivate" these defects, leading to improved performance and durability. perovskite-info.com Several studies have investigated fluorinated benzoic acids for this purpose, demonstrating their effectiveness as structural modifiers. Although research has not specifically named this compound, closely related molecules such as 4-(trifluoromethyl)benzoic acid (PTF), 4-fluorobenzoic acid, and 2,3,4,5,6-pentafluorobenzoic acid have been systematically studied. dntb.gov.uaresearchgate.net

The mechanism of action involves the functional groups of the benzoic acid additives interacting with the perovskite material. dntb.gov.ua

Defect Passivation : The carboxylic acid group (–COOH) can chelate with uncoordinated lead ions (Pb2+), a common defect in perovskite films. This interaction neutralizes the defect site, reducing non-radiative recombination, a process that lowers the solar cell's efficiency. dntb.gov.uaresearchgate.net

Crystallization Control : The additives can increase the activation energy for the nucleation of perovskite crystals. This slows down the crystallization process, resulting in larger, higher-quality crystal grains with fewer defects. dntb.gov.uaresearchgate.net

Improved Stability : By passivating defects and improving the crystal structure, these additives can inhibit the migration of ions within the perovskite film, which is a key factor in the degradation of the solar cell over time. nih.govrsc.org

The introduction of these fluorinated benzoic acid additives has led to measurable improvements in PSC performance. For example, the use of 2,3,4,5,6-pentafluorobenzoic acid (5F-B) as an additive resulted in a power conversion efficiency (PCE) of 20.50%, compared to 18.53% for the pristine device without the additive. dntb.gov.ua Even non-fluorinated benzoic acid has been shown to improve PCE from 15.42% to 18.05% by enhancing film quality and reducing ion migration. nih.govrsc.org These findings strongly suggest that this compound, which contains the key functional groups responsible for these effects, is a strong candidate for similar applications in enhancing the performance and stability of perovskite solar cells.

Table 1. Effect of Benzoic Acid Additives on Perovskite Solar Cell Performance

| Additive | Power Conversion Efficiency (PCE) with Additive | Power Conversion Efficiency (PCE) of Control Device |

|---|---|---|

| Benzoic Acid (BA) nih.gov | 18.05% | 15.42% |

| 4-fluorobenzoic acid (1F-B) dntb.gov.ua | 19.25% | 18.53% |

| 2,3,4,5,6-pentafluorobenzoic acid (5F-B) dntb.gov.ua | 20.50% | 18.53% |

Biological and Medicinal Chemistry Research Applications

Intermediate in Pharmaceutical Agent Synthesis and Development

In the landscape of pharmaceutical development, 4-methyl-2-(trifluoromethyl)benzoic acid is utilized as a chemical intermediate. fishersci.com Intermediates are the molecular foundations upon which more complex and pharmacologically active molecules are built. The presence of multiple functional groups on this compound—the carboxylic acid, the trifluoromethyl group, and the aromatic ring—allows for its versatile integration into larger molecular scaffolds through various chemical reactions. ossila.com

Benzoic acid derivatives containing trifluoromethyl groups are recognized as important structural motifs in the synthesis of active pharmaceutical ingredients (APIs). ossila.comnih.gov The trifluoromethyl group, in particular, is a key feature in many modern drugs due to its ability to enhance properties such as metabolic stability and binding affinity. nih.gov Therefore, this compound serves as a precursor for creating novel compounds intended for biological screening and potential development into new medicines.

Structure-Activity Relationship (SAR) Studies in Drug Discovery

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that explores the relationship between the chemical structure of a molecule and its biological activity. By synthesizing a series of related compounds, or analogs, researchers can determine which chemical groups are essential for the desired pharmacological effects.

While specific, extensive SAR studies centered exclusively on this compound are not widely detailed in publicly available literature, its structure is well-suited for such investigations. Derivatives can be created by modifying the carboxylic acid group (e.g., forming esters or amides) to probe interactions with biological targets. This systematic modification helps in understanding how changes in lipophilicity, electronic distribution, and steric bulk affect the compound's potency and selectivity. For instance, SAR studies on pyrazole (B372694) derivatives have shown that the inclusion of a trifluoromethyl substituent can lead to potent antibacterial molecules. nih.govnih.gov

The trifluoromethyl (-CF3) group is a critical substituent in drug design, and its placement at the ortho-position (position 2) relative to the carboxylic acid in this compound has significant implications for the molecule's properties.

Electronic Effects : The -CF3 group is strongly electron-withdrawing due to the high electronegativity of fluorine atoms. mdpi.com This electronic pull influences the acidity of the adjacent carboxylic acid group and can alter the electronic character of the entire aromatic ring, which is crucial for interactions with biological receptors. nih.govresearchgate.net

Lipophilicity : The -CF3 group significantly increases the lipophilicity (fat-solubility) of a molecule. mdpi.com Enhanced lipophilicity can improve a drug candidate's ability to cross cellular membranes and reach its target, potentially increasing its bioavailability and efficacy. mdpi.com

Metabolic Stability : The carbon-fluorine bond is exceptionally strong. Replacing hydrogen atoms with fluorine, as in the -CF3 group, can block sites on the molecule that are susceptible to metabolic breakdown by enzymes in the body. organic-chemistry.org This increased metabolic stability can lead to a longer duration of action for a drug.

Steric and Conformational Effects : The trifluoromethyl group is bulkier than a hydrogen or methyl group. nih.gov Its presence at the ortho-position can cause steric hindrance that forces the nearby carboxylic acid group to rotate out of the plane of the aromatic ring. researchgate.net This fixed conformation can be advantageous for fitting into the specific three-dimensional binding pocket of a target protein.

G protein-coupled receptors (GPCRs) are a large family of cell surface receptors that are the targets of a significant portion of modern medicines. nih.gov They are involved in a vast array of physiological processes, making them prime targets for therapeutic intervention. nih.gov The modulation of GPCR activity, either by activating them (agonism) or inhibiting them (antagonism), is a key strategy in drug discovery.

Research into how fluorinated benzoic acid derivatives interact with these receptors is an active area. For example, a structure-activity relationship study on a related compound, 2-fluoro-4-(trifluoromethyl)benzoic acid, indicated that the fluorinated groups can improve the agonistic activity at G protein-coupled receptors, potentially through halogen bonding interactions with the protein target. ossila.com While this finding illustrates a relevant principle, specific studies detailing the direct modulation of GPCRs by this compound itself are not prominently featured in the available scientific literature.

Research into Antimicrobial and Antifungal Agents Derived from the Compound

The search for novel antimicrobial and antifungal agents is a critical endeavor in medicinal chemistry to combat the rise of drug-resistant pathogens. mdpi.comnih.gov One established strategy involves the synthesis of salicylanilide (B1680751) esters, which have shown promising biological activity. While research on derivatives of this compound is limited, extensive studies have been conducted on its close structural isomer, 4-(trifluoromethyl)benzoic acid, providing a clear example of this research direction. mdpi.comnih.gov

Salicylanilides are a class of compounds known for their antimicrobial properties. To enhance these properties or modify their physicochemical characteristics, they can be esterified with various carboxylic acids. In studies involving the related isomer 4-(trifluoromethyl)benzoic acid, researchers synthesized a series of salicylanilide 4-(trifluoromethyl)benzoates. mdpi.com The synthesis typically involves a coupling reaction between the parent salicylanilide and 4-(trifluoromethyl)benzoic acid, often using a coupling agent like N,N′-dicyclohexylcarbodiimide (DCC) in a suitable solvent such as N,N-dimethylformamide (DMF). mdpi.commedchemexpress.comsigmaaldrich.com These resulting ester derivatives were then purified and evaluated for their biological activity. mdpi.com

The effectiveness of a potential antifungal agent is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. mdpi.com In studies on salicylanilide esters of 4-(trifluoromethyl)benzoic acid, the MIC values were determined against a panel of yeast and mold strains.

The results showed that the antifungal activity varied among the different derivatives. mdpi.comnih.gov Molds were generally more susceptible to these compounds than yeasts. mdpi.comnih.gov For instance, the most potent compound in one study, 2-(4-bromophenylcarbamoyl)-5-chlorophenyl 4-(trifluoromethyl)benzoate, exhibited an MIC of 0.49 µmol/L against certain molds. mdpi.comnih.gov However, the esterification did not uniformly lead to higher antifungal potency across all derivatives, and some of the new esters had solubility issues that prevented their evaluation. mdpi.comnih.gov

The table below presents a selection of MIC values for various salicylanilide esters derived from the isomeric 4-(trifluoromethyl)benzoic acid against several fungal strains, illustrating the data generated in such studies.

Chiral Derivatizing Agents in Stereochemical Analysis

Following a comprehensive review of available scientific literature, there is no documented application of this compound as a chiral derivatizing agent for the purpose of stereochemical analysis. Research in this area, particularly for the resolution of enantiomers and the determination of absolute configuration using techniques like NMR spectroscopy, has focused on other structurally related compounds.

Chiral derivatizing agents (CDAs) are enantiomerically pure compounds that react with a racemic mixture to form diastereomers. These diastereomers possess distinct physical properties, such as different melting points, solubilities, and, crucially for analysis, different signals in NMR spectra. This allows for the quantification of enantiomeric excess and, with appropriate models, the assignment of the absolute configuration of the original enantiomers.

While numerous benzoic acid derivatives have been developed and successfully employed as CDAs, research has not extended to this compound for this specific application. The structural features of a successful CDA, such as a well-defined conformational preference and a group that induces significant anisotropic effects in NMR, have been explored in other molecules. For instance, the axially chiral compound 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)benzoic acid (TBBA) has been investigated for its utility in resolving chiral amines and alcohols. However, no such studies or corresponding data exist for this compound.

Consequently, no research findings or data tables on its use in forming diastereomeric derivatives for stereochemical analysis can be provided.

Agrochemical Research Applications

Intermediate in Herbicidal and Fungicidal Agent Development

There is a notable lack of specific examples in scientific literature and patents that detail the use of 4-methyl-2-(trifluoromethyl)benzoic acid as a key intermediate in the synthesis of commercial or developmental herbicides and fungicides. While the trifluoromethylphenyl group is a known pharmacophore in many active agrochemical ingredients due to its unique electronic and lipophilic properties, the specific isomeric and methylation pattern of this compound does not appear in prominent synthetic routes for widely used products.

A patent focused on the creation of novel insecticidal compounds lists this compound as a reactant. google.com The patent suggests that the resulting insecticidal compositions could be formulated or used in conjunction with other active ingredients, including herbicides and fungicides, to broaden the spectrum of activity. google.com However, this does not describe the title compound as a synthetic intermediate for these herbicides or fungicides, but rather as a component of a separate insecticidal agent that could be part of a broader agrochemical product.

Synthesis of Sulfonylurea Herbicides and Related Compounds

No direct evidence was found in the searched literature to support the use of this compound in the synthesis of sulfonylurea herbicides. The manufacturing processes for this class of herbicides typically involve the reaction of a substituted phenylsulfonamide with a heterocyclic amine via a sulfonyl isocyanate or a similar reactive intermediate. While benzoic acid derivatives can be precursors to the necessary phenylsulfonamides, specific synthetic pathways originating from this compound for this purpose are not documented in the available resources.

Efficacy and Target Specificity Investigations for Agrochemicals

Consistent with the lack of information on its use as a synthetic intermediate, there are no available studies detailing the efficacy or target specificity of agrochemicals derived directly from this compound. Such investigations would be contingent on the successful synthesis and biological screening of active ingredients using this specific precursor, and these findings have not been published in the accessible scientific domain.

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. Future research on 4-methyl-2-(trifluoromethyl)benzoic acid is expected to focus on novel and sustainable synthetic routes that improve upon traditional methods, which can sometimes involve harsh reagents or conditions. organic-chemistry.orggoogle.com

Key areas of exploration include:

Continuous Flow Chemistry: Transferring the synthesis of trifluoromethylated compounds from batch to continuous-flow reactors offers significant advantages. acs.org Flow chemistry provides superior control over reaction parameters, enhances safety, and often leads to higher yields and purity. nih.gov The development of a continuous-flow process for this compound could streamline its production, making it more efficient and scalable. chemrxiv.orgsynthesisspotlight.com

Catalyst-Free Methodologies: Research into catalyst-free reactions, such as decarboxylative trifluoromethylation of benzoic acid derivatives using inexpensive reagents and environmentally friendly solvents like water-acetonitrile, presents a green alternative. figshare.com Applying similar principles to the synthesis of this compound could reduce reliance on heavy metal catalysts and simplify purification processes.

Green Reagents and Solvents: Future syntheses will likely focus on replacing hazardous reagents. For instance, processes that utilize sulfur tetrafluoride or other toxic fluorinating agents could be replaced with safer alternatives. google.com The use of greener solvents and reaction media will also be a critical aspect of developing sustainable synthetic pathways.

| Synthetic Strategy | Traditional Approach | Future Sustainable Approach | Potential Advantages |

| Reaction Setup | Batch processing | Continuous-flow reactors | Improved safety, scalability, and control acs.orgnih.gov |

| Catalysis | Often relies on metal catalysts | Catalyst-free systems or biocatalysis | Reduced environmental impact and cost figshare.com |

| Reagents | May use hazardous and expensive reagents (e.g., SF4) | Inexpensive, safer fluorinating sources | Lower toxicity and cost, easier handling google.com |

| Solvents | Use of volatile organic compounds (VOCs) | Water-based systems or ionic liquids | Reduced pollution and environmental footprint figshare.com |

Advanced Applications in Bioactive Compound Design

The trifluoromethyl group is a crucial moiety in medicinal chemistry, known for enhancing properties like metabolic stability, lipophilicity, and binding affinity. organic-chemistry.orgtaylorandfrancis.com this compound serves as an important building block for introducing these favorable characteristics into new drug candidates. ossila.com

Future research in this area will likely involve:

Structure-Activity Relationship (SAR) Studies: Systematic SAR studies will be crucial to understand how the specific substitution pattern of this compound influences biological activity. nih.gov By creating analogues with modifications to the methyl and trifluoromethyl positions, researchers can fine-tune the molecule's interaction with biological targets like G protein-coupled receptors. ossila.com

Scaffold for Novel Therapeutics: This benzoic acid derivative can be used as a starting point for designing novel inhibitors or modulators of various enzymes and receptors. For example, derivatives of similar fluorinated benzoic acids have shown promise in developing treatments for a range of diseases. acs.org

Bioisosteric Replacement: The trifluoromethyl group can act as a bioisostere for other chemical groups, and the entire molecule can be incorporated into larger structures to probe and optimize drug-receptor interactions. nih.gov

| Structural Feature | Influence on Bioactive Properties | Research Focus |

| Trifluoromethyl (CF3) Group | Enhances lipophilicity, metabolic stability, and binding affinity. organic-chemistry.orgtaylorandfrancis.com | Designing compounds with improved pharmacokinetic profiles. |

| Carboxylic Acid Group | Provides a key interaction point (hydrogen bonding) with biological targets; serves as a handle for further synthesis. nih.gov | Synthesis of amides, esters, and other derivatives to explore diverse chemical space. |

| Methyl (CH3) Group | Influences steric interactions and electronic properties of the aromatic ring. | Fine-tuning selectivity and potency through SAR studies. nih.gov |

| Ortho-CF3, Para-CH3 Substitution | Creates a specific electronic and steric profile on the phenyl ring. nih.gov | Investigating how this unique arrangement impacts target binding and specificity. ossila.com |

Integration with High-Throughput Screening and Combinatorial Chemistry

Combinatorial chemistry, the systematic synthesis of a large number of diverse compounds, is a powerful tool in drug discovery. nih.gov this compound is an ideal candidate for inclusion in combinatorial libraries due to its functional handle (the carboxylic acid group) that allows for straightforward chemical modification.

Future directions include:

Library Synthesis: The development of solution-phase or solid-phase parallel synthesis methods using this compound as a core scaffold. scispace.com This would involve reacting the carboxylic acid with a diverse set of amines or alcohols to rapidly generate large libraries of amides or esters.

High-Throughput Screening (HTS): Screening these libraries against a wide array of biological targets to identify novel hit compounds. The unique physicochemical properties conferred by the trifluoromethyl group can lead to the discovery of new pharmacophores. bohrium.com

Automated Synthesis: Utilizing robotic and automated synthesis platforms to construct and purify libraries based on the this compound scaffold, thereby accelerating the drug discovery process.

| Step | Description | Relevance of this compound |

| 1. Scaffold Selection | Choose a core molecule with a modifiable functional group. | The carboxylic acid group is an excellent anchor for diversification. scispace.com |

| 2. Building Block Acquisition | Procure a diverse set of reagents to react with the scaffold (e.g., various amines, alcohols). | A wide variety of commercially available building blocks can be coupled to the scaffold. |

| 3. Parallel Synthesis | React the scaffold with each building block in a separate well of a microplate. | Automated liquid handlers can dispense the scaffold and reagents for efficient library creation. |

| 4. Purification | Purify the resulting compounds, often using automated chromatography. | The lipophilic nature of the trifluoromethyl group can be leveraged for purification. wikipedia.org |

| 5. Library Screening | Test the library of new compounds against biological targets using HTS assays. | The unique properties of the scaffold may lead to novel hits with desirable activity. bohrium.com |

Theoretical Prediction and Experimental Validation of New Reactivity Modes

Computational chemistry provides powerful tools for predicting the behavior of molecules, guiding experimental work and accelerating discovery. rjsocmed.com Applying these methods to this compound can uncover new chemical reactions and properties.

Future research in this domain should focus on:

Density Functional Theory (DFT) Calculations: Using DFT to model the electronic structure, reactivity, and spectroscopic properties of the molecule. mdpi.com These calculations can predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of new synthetic transformations.

Reaction Mechanism Studies: Computationally modeling potential reaction pathways to understand the thermodynamics and kinetics of new transformations. This can help in optimizing reaction conditions and predicting the formation of byproducts. researchgate.net

Experimental Validation: Synthesizing new derivatives and conducting reactions based on theoretical predictions to confirm the computational findings. This synergistic approach between theory and experiment is crucial for discovering novel reactivity modes. For instance, computational studies can help rationalize the self-association behavior of benzoic acid derivatives in different solvents, which is critical for controlling crystallization. bohrium.com

| Property/Parameter | Computational Method | Experimental Validation Technique |

| Molecular Geometry & Conformation | Density Functional Theory (DFT) mdpi.com | X-ray Crystallography, NMR Spectroscopy |

| Reaction Energetics & Pathways | DFT, Ab initio calculations researchgate.net | Kinetic studies, Product analysis (GC-MS, LC-MS) |

| Spectroscopic Properties (IR, NMR) | DFT, Time-Dependent DFT | FTIR Spectroscopy, 1H & 13C NMR Spectroscopy bohrium.com |

| Acidity (pKa) | Solvation models with DFT | Potentiometric titration |

| Intermolecular Interactions | Molecular Dynamics (MD) simulations bohrium.com | Concentration-dependent NMR, IR spectroscopy |

Interdisciplinary Research with Materials Science and Nanotechnology

Organofluorine compounds are valued in materials science for their unique properties, including high thermal stability, chemical resistance, and hydrophobicity. taylorandfrancis.comresearchgate.net These characteristics make this compound a promising candidate for creating advanced materials.

Potential interdisciplinary research avenues include:

Polymer Chemistry: Incorporating this compound as a monomer or functional additive in the synthesis of high-performance fluoropolymers. man.ac.uk These materials could find applications in coatings, membranes, and advanced electronics.

Metal-Organic Frameworks (MOFs): Using the molecule as an organic linker to construct novel MOFs. researchgate.netyoutube.com The fluorinated nature of the linker can be used to tune the pore size, hydrophobicity, and catalytic activity of the MOF for applications in gas storage, separations, and catalysis. rsc.orgacs.org Fluorination has been shown to have surprising effects on the topology and properties of the resulting framework materials. rsc.org

Nanotechnology: Designing self-assembled monolayers or functionalizing nanoparticles with this compound to create surfaces with specific properties, such as water repellency or tailored electronic characteristics. The unique properties of fluorinated compounds are also being explored for applications in nanomaterials for medical uses, such as in photodynamic therapy. researchgate.net

| Field | Potential Application of this compound | Key Properties Conferred |

| Materials Science | Monomer for fluoropolymers man.ac.uk | Thermal stability, chemical resistance, low surface energy researchgate.net |

| Organic linker for Metal-Organic Frameworks (MOFs) rsc.org | Tunable porosity, hydrophobicity, catalytic activity acs.orgnih.gov | |

| Component in liquid crystals nih.gov | Altered phase behavior and electro-optical properties | |

| Nanotechnology | Surface modification of nanoparticles | Hydrophobicity, controlled self-assembly |

| Component in photoresist materials for lithography researchgate.net | Transparency at specific wavelengths | |

| Building block for functional dyes in solar cells researchgate.net | Enhanced efficiency and stability |

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 4-methyl-2-(trifluoromethyl)benzoic Acid, and how can reaction conditions be optimized?

- Methodology : Start with a substituted benzoic acid precursor (e.g., 2-methylbenzoic acid) and introduce the trifluoromethyl group via electrophilic substitution or transition-metal-catalyzed trifluoromethylation. Optimize reaction parameters (temperature, solvent, catalyst loading) using controlled experiments. For example, copper-mediated trifluoromethylation at 80–100°C in DMF has been effective for similar compounds . Monitor progress via TLC or HPLC and adjust stoichiometry to minimize byproducts.

Q. How can purity and structural integrity be validated during purification?

- Methodology : Use recrystallization in ethanol/water mixtures to isolate the product, leveraging melting point consistency (e.g., sharp mp ~287–293°C as seen in trifluoromethyl-substituted analogs) as a purity indicator . Confirm purity via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times with standards.

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology : Employ H NMR (DMSO-) to identify aromatic proton splitting patterns and confirm substitution positions. IR spectroscopy verifies the carboxylic acid (–COOH) stretch (~1700 cm). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., expected [M+H] for CHFO: 218.04) .

Q. What are the stability considerations for long-term storage of this compound?

- Methodology : Store under inert atmosphere (argon) at –20°C to prevent degradation. Periodic stability testing via NMR and HPLC is recommended, as trifluoromethyl groups can hydrolyze under humid conditions . Avoid prolonged exposure to light, as UV absorption may induce decomposition .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodology : Use PPE (nitrile gloves, goggles, lab coat) and work in a fume hood. In case of skin contact, wash immediately with soap/water. For spills, neutralize with sodium bicarbonate and dispose of waste according to hazardous chemical guidelines .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodology : The electron-withdrawing trifluoromethyl group deactivates the aromatic ring, directing electrophilic substitution to specific positions. For Suzuki-Miyaura couplings, pre-functionalize the benzoic acid with a halogen (e.g., bromine at the 5-position) to enhance reactivity. Use Pd(PPh) as a catalyst and CsCO as a base in THF/water .

Q. What role does this compound play in medicinal chemistry, particularly in enzyme inhibition studies?

- Methodology : The trifluoromethyl group enhances metabolic stability and lipophilicity, making it a candidate for protease or kinase inhibitors. Conduct molecular docking studies (AutoDock Vina) to predict binding affinity to target enzymes like COX-2. Validate via in vitro assays (IC measurements) using recombinant proteins .

Q. How can computational modeling resolve discrepancies in experimental vs. theoretical spectral data?

- Methodology : Perform DFT calculations (Gaussian 09) to simulate NMR chemical shifts and compare with experimental values. Discrepancies in F NMR shifts may arise from solvent effects or crystal packing, requiring implicit solvent models (e.g., PCM) for accuracy .